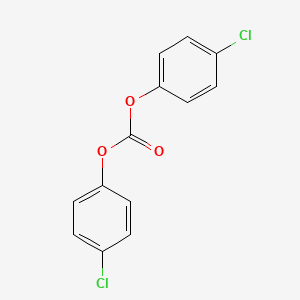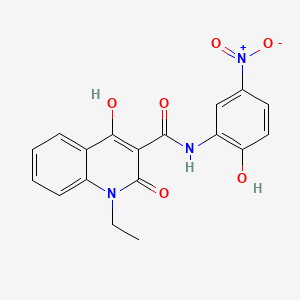
Bis(4-chlorophenyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chlorophenyl) carbonate: is an organic compound with the molecular formula C13H8Cl2O3. It is a type of carbonate ester derived from 4-chlorophenol and phosgene. This compound is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Bis(4-chlorophenyl) carbonate can be synthesized through the reaction of 4-chlorophenol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
2C6H4ClOH+COCl2→C6H4ClOCOOC6H4Cl+2HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and proper handling protocols.
化学反应分析
Types of Reactions: Bis(4-chlorophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorophenol and carbon dioxide.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Bases such as pyridine, triethylamine
Solvents: Organic solvents like dichloromethane, toluene
Major Products:
Carbamates: Formed from reactions with amines
Carbonates: Formed from reactions with alcohols
4-Chlorophenol: Formed from hydrolysis
科学研究应用
Chemistry: Bis(4-chlorophenyl) carbonate is used as a reagent in organic synthesis, particularly in the preparation of polycarbonates and other polymeric materials. It serves as a building block for the synthesis of various chemical compounds.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbonate esters. It is also investigated for its potential use in drug delivery systems due to its ability to form stable linkages with biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of high-performance plastics and resins. Its ability to form strong and durable polymers makes it valuable in the manufacturing of materials that require high thermal and mechanical stability.
作用机制
The mechanism of action of bis(4-chlorophenyl) carbonate involves its reactivity with nucleophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of carbamates or carbonates. The reaction typically proceeds through a tetrahedral intermediate, followed by the elimination of the leaving group (4-chlorophenol).
相似化合物的比较
Bis(4-nitrophenyl) carbonate: Similar in structure but contains nitro groups instead of chloro groups.
Bis(4-methylphenyl) carbonate: Contains methyl groups instead of chloro groups.
Diphenyl carbonate: Lacks the chloro substituents.
Uniqueness: Bis(4-chlorophenyl) carbonate is unique due to the presence of chloro substituents, which enhance its reactivity and make it suitable for specific applications in polymer synthesis and organic reactions. The chloro groups also influence the compound’s physical and chemical properties, such as its solubility and stability.
属性
CAS 编号 |
2167-53-5 |
|---|---|
分子式 |
C13H8Cl2O3 |
分子量 |
283.10 g/mol |
IUPAC 名称 |
bis(4-chlorophenyl) carbonate |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H |
InChI 键 |
FSTRGOSTJXVFGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC(=O)OC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009155.png)



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009178.png)
![2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12009185.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)
![3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12009195.png)


![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)

![2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009217.png)

